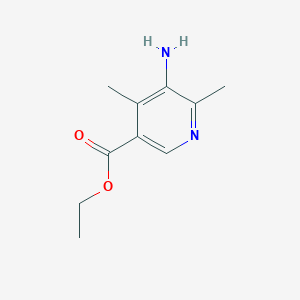

Ethyl 5-amino-4,6-dimethylnicotinate

Description

Overview of Pyridine (B92270) and Nicotinate (B505614) Core Structures in Contemporary Organic Chemistry

The pyridine ring is a foundational heterocyclic aromatic compound with the chemical formula C₅H₅N. nih.gov It is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. nih.gov This substitution has profound effects on the electronic properties and reactivity of the ring, making it a cornerstone in the synthesis of a wide array of chemical entities. The nitrogen atom imparts a degree of basicity and polarity to the molecule, influencing its interactions and making it a common feature in many commercial products, including pharmaceuticals and agrochemicals. nih.gov

Nicotinates, as derivatives of pyridine-3-carboxylic acid, are a significant class of compounds within the broader family of pyridine derivatives. The nicotinate scaffold is a key structural motif found in numerous biologically active molecules and natural products. dntb.gov.ua Its importance is underscored by its presence in essential coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), highlighting its fundamental role in biological redox reactions. nih.gov In contemporary organic chemistry, the nicotinate core structure is extensively utilized as a versatile template for the design and synthesis of new therapeutic agents and functional materials. dntb.gov.ua

Significance of Substituted Aminopyridines in Heterocyclic Synthesis and Derivatization

Substituted aminopyridines are a pivotal class of intermediates in heterocyclic synthesis. The presence of an amino group on the pyridine ring significantly enhances the molecule's functionality, serving as a nucleophilic center for a variety of chemical transformations. This reactivity allows for the construction of more complex, fused heterocyclic systems and the introduction of diverse substituents.

These compounds are recognized as crucial precursors for the synthesis of a wide range of heterocyclic compounds with varied biological profiles. nih.gov The amino group can be readily diazotized and substituted, or it can participate in condensation and cyclization reactions to form new rings. This versatility makes substituted aminopyridines indispensable building blocks for medicinal chemists and material scientists. Their derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, further cementing their importance in drug discovery and development. nih.gov

Research Trajectories for Ethyl 5-amino-4,6-dimethylnicotinate within Academic Disciplines

While specific, in-depth research publications on this compound are not widely available, its structural features suggest several potential research trajectories within various academic disciplines. As a polysubstituted aminonicotinate, this compound is a prime candidate for exploration in several key areas of chemical science.

Medicinal Chemistry: Given that substituted aminopyridine moieties are present in numerous FDA-approved drugs, a primary research trajectory for this compound would be in the field of medicinal chemistry. rsc.org Researchers would likely investigate its potential as a scaffold for the synthesis of novel bioactive molecules. The amino and ester functional groups provide convenient handles for derivatization, allowing for the creation of a library of related compounds to be screened for various biological activities.

Materials Science: The pyridine nucleus is known to coordinate with metal ions, making its derivatives, such as this compound, potential ligands for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing. The specific substitution pattern on the pyridine ring could influence the coordination geometry and the properties of the resulting materials.

Synthetic Methodology: The synthesis of polysubstituted pyridines can be challenging. Therefore, developing efficient and novel synthetic routes to compounds like this compound is a research area in itself. Methodologies such as the Hantzsch pyridine synthesis or other multi-component reactions could be optimized for its preparation. tandfonline.comwikipedia.org Furthermore, this compound could serve as a starting material to explore new chemical transformations and derivatizations of the nicotinate core.

Chemical Compound Information

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 5-amino-4,6-dimethylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-12-7(3)9(11)6(8)2/h5H,4,11H2,1-3H3 |

InChI Key |

DDDXUWFYLOPUJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1C)N)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Amino 4,6 Dimethylnicotinate and Analogues

Established and Emerging Synthetic Routes to 5-Aminonicotinates

The synthesis of 5-aminonicotinates, the structural family to which Ethyl 5-amino-4,6-dimethylnicotinate belongs, is built upon foundational methods in pyridine (B92270) chemistry. Traditional routes often involve multi-step sequences starting from pre-functionalized pyridine rings, which may suffer from limitations in efficiency and substrate scope.

Emerging strategies increasingly focus on constructing the pyridine ring from acyclic precursors in a more convergent manner. These methods often provide better control over the substitution pattern. For instance, procedures have been developed for the preparation of tert-butyl esters of various aminonicotinic acids, which serve as versatile intermediates in organic synthesis. researchgate.net Methyl 5-aminonicotinate, a close analogue, is utilized as a key building block for developing bioactive molecules, particularly in pharmaceutical research targeting neurological disorders. chemimpex.com Its synthesis and derivatization are central to creating nicotinic receptor agonists and antagonists. chemimpex.com The development of efficient, one-pot procedures for these scaffolds represents a significant advancement over classical, often more laborious, synthetic pathways.

Multicomponent Reaction Strategies for Nicotinate (B505614) Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly effective for synthesizing complex heterocyclic scaffolds like nicotinates.

Biginelli Condensation and Related Cycloaddition Reactions

While the Biginelli reaction is renowned for producing dihydropyrimidines, its principles of condensation and cyclization are conceptually related to the more pertinent Hantzsch pyridine synthesis for constructing nicotinate frameworks. The Hantzsch synthesis is a classic four-component reaction that combines an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and an ammonia (B1221849) source. chemtube3d.com

The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which can be subsequently oxidized to the aromatic pyridine ring. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic system. wikipedia.org This reaction is exceptionally versatile for creating polysubstituted pyridines, and by carefully selecting the starting materials, the desired substitution pattern on the nicotinate core can be achieved. The mechanism involves a series of condensations and cyclizations, including the formation of an enamine from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from the other equivalent of the β-ketoester and the aldehyde. youtube.com

One-Pot Reaction Protocols in the Formation of Pyridine Derivatives

The Hantzsch synthesis is a prime example of a one-pot protocol that builds the pyridine core with high atom economy. scispace.com Modern advancements have led to numerous variations of one-pot pyridine syntheses that improve upon the classical Hantzsch reaction by using different starting materials or catalytic systems. These protocols are highly convergent and avoid the need to isolate intermediates, thereby reducing waste and simplifying purification processes. For example, a three-component annulation of 1,3-dicarbonyl compounds, DMSO, and an ammonium (B1175870) salt has been developed to create Hantzsch-type pyridines under mild conditions. scispace.com

Green Chemistry Approaches in Aminonicotinate Synthesis

In line with the principles of green chemistry, recent research has focused on making pyridine synthesis more environmentally benign. For the Hantzsch synthesis, this has involved the exploration of greener solvents and reaction conditions. wikipedia.org Significant improvements in yield and reaction times have been achieved by using alternative energy sources and catalysts.

Key green chemistry advancements include:

Microwave Chemistry: The use of microwave irradiation has been shown to accelerate the Hantzsch reaction. wikipedia.org

Ultrasonic Irradiation: Performing the reaction under ultrasonic irradiation, particularly in aqueous micellar solutions, can lead to excellent yields (often above 90%). wikipedia.org

Greener Catalysts and Solvents: Ionic liquids have been investigated as non-toxic, recyclable catalysts for room temperature reactions. wikipedia.org Furthermore, performing the synthesis in water is a significant step towards a more sustainable process. wikipedia.org

Photocatalysis: A visible-light-mediated Hantzsch reaction using a ruthenium complex as a photocatalyst has been developed, offering a rapid synthesis of substituted pyridines. researchgate.net

These approaches not only reduce the environmental impact but can also enhance reaction efficiency and yield.

Direct Synthesis of this compound

A potential synthetic strategy could involve the reaction of ethyl 3-aminocrotonate (derived from ethyl acetoacetate (B1235776) and ammonia), an acetyl donor like acetylacetone (B45752) or a related equivalent, and a cyano-activated methylene (B1212753) compound like malononitrile (B47326) in the presence of a suitable catalyst and ammonia source. Subsequent hydrolysis and decarboxylation steps, if necessary, would lead to the final product.

Catalytic Systems and Reaction Optimization

The success of a Hantzsch-type synthesis for this compound would heavily depend on the choice of catalyst and the optimization of reaction conditions. The reaction is highly sensitive to factors such as temperature, solvent, and pH. ontosight.ai

| Catalyst Type | Examples | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Aqueous micelles, ultrasonic irradiation | High yields (up to 96%), environmentally friendly solvent | wikipedia.org |

| Lewis Acid / Chiral Complex | N,N′-dioxide/Ni(II) or Nd(III) complexes | Asymmetric cascade reactions | Enables enantioselective synthesis, high yields (up to 99%) | acs.org |

| Heterogeneous Catalyst | Hydrotalcites (Mg-Al) | Room temperature, acetonitrile (B52724) | Environmentally friendly solid base, recyclable | scispace.com |

| Photocatalyst | [Ru(bpy)3]2+ | Visible light irradiation, MeCN-CHCl3 | Rapid reaction, utilizes visible light | researchgate.net |

| Ionic Liquid | Various | Room temperature | Non-toxic, easy to handle, potential for recycling | wikipedia.org |

Optimization studies for related syntheses have shown that careful control over reaction parameters is crucial. For instance, varying solvents, catalyst loading, and reaction time can significantly impact the yield and purity of the final pyridine product. researchgate.net The development of an efficient synthesis for this compound would require systematic screening of these parameters to identify the optimal conditions for this specific transformation.

Regioselective Synthesis Considerations

A prominent method for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis. researchgate.netnih.govorganic-chemistry.org This one-pot cyclocondensation reaction typically involves an aldehyde, a β-ketoester, and an enamine or ammonia. For the synthesis of an unsymmetrical pyridine like this compound, careful selection of starting materials is crucial to control the regiochemistry of the final product.

Chemical Transformations and Functionalization of this compound

The presence of multiple functional groups on the this compound ring system allows for a variety of subsequent chemical transformations. These modifications can be targeted to the amino group, the ester moiety, or the pyridine ring itself.

Derivatization of the Amino Group (e.g., acylation, alkylation, condensation)

The amino group at the C5 position is a key site for functionalization, enabling the introduction of a wide array of substituents.

Acylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to introduce new functionalities and modify the electronic properties of the molecule.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation of aminopyridines can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential alkylation on the pyridine nitrogen. A facile method for the N-monoalkylation of aminopyridines involves the use of a carboxylic acid and sodium borohydride (B1222165), which provides the corresponding alkylaminopyridine under mild conditions. researchgate.net

Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). For instance, the condensation of an aminopyridine with an aldehyde or ketone can be a key step in the synthesis of more complex heterocyclic systems. A study on the synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate demonstrates the condensation of an amine with acetylacetone under microwave irradiation to form a pyrimidine (B1678525) ring. mdpi.com This highlights the potential of the amino group in this compound to act as a nucleophile in the construction of fused ring systems.

Below is a table summarizing potential derivatization reactions of the amino group:

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chloride, Base | N-Acyl derivative |

| Alkylation | Alkyl halide, Base | N-Alkyl derivative |

| Reductive Amination | Carboxylic acid, NaBH4 | N-Alkyl derivative |

| Condensation | Aldehyde or Ketone | Imine (Schiff base) |

Modifications at the Ester Moiety

The ethyl ester group at the C3 position offers another handle for chemical modification, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting 5-amino-4,6-dimethylnicotinic acid can then be used in further synthetic transformations, such as amide bond formation.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethyl group for another alkyl or aryl group, providing access to a variety of esters.

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group). While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, milder reagents such as sodium borohydride in combination with a suitable activating agent can also be employed for the reduction of nicotinate esters.

The following table outlines possible modifications at the ester moiety:

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | Acid or Base, Water | Carboxylic Acid |

| Transesterification | Alcohol, Acid or Base Catalyst | New Ester |

| Reduction | LiAlH4 or NaBH4/activator | Primary Alcohol |

Halogenation and Other Electrophilic Substitutions on the Pyridine Ring

The pyridine ring of this compound is electron-rich due to the presence of the activating amino and methyl groups. This facilitates electrophilic substitution reactions, such as halogenation.

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the pyridine ring can provide a key intermediate for further cross-coupling reactions. The position of halogenation will be directed by the existing substituents. The amino group is a strong activating group and will direct incoming electrophiles to the ortho and para positions. In the case of this compound, the C2 position is the most likely site for electrophilic attack.

The reaction of 4-aminopyridine (B3432731) with bromine (Br2) has been shown to result in bromination of the pyridine ring. acs.org Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often in the presence of an acid or a suitable solvent. google.com The reaction conditions, including the choice of halogenating agent and solvent, can influence the regioselectivity and yield of the reaction.

A summary of potential electrophilic substitution reactions is provided in the table below:

| Reaction Type | Reagents | Potential Position of Substitution |

| Bromination | Br2, NBS, or DBDMH | C2-position |

| Chlorination | Cl2 or N-chlorosuccinimide (NCS) | C2-position |

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of ethyl 5-amino-4,6-dimethylnicotinate, with each technique offering unique information about its functional groups and atomic connectivity.

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. While specific spectral data for this compound is not detailed in the provided sources, the expected signals can be inferred from its known structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. This would include a quartet and a triplet for the ethyl ester protons (–OCH₂CH₃), two singlets for the non-equivalent methyl groups on the pyridine (B92270) ring, a broad singlet for the amino (–NH₂) protons, and a singlet for the lone aromatic proton at the C2 position of the pyridine ring. In similar 2-aminonicotinonitrile derivatives, the amino group protons typically appear as a broad singlet around 5.30–5.38 ppm, while the pyridine ring proton shows a characteristic singlet between 7.09 and 7.25 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with varying shifts due to the influence of amino, methyl, and ester substituents), the two carbons of the ethyl group, and the two methyl group carbons.

The following table outlines the anticipated NMR signals for this compound based on its functional groups.

| Group | ¹H NMR Signal Type | ¹³C NMR Signal Environment |

| Ethyl Ester (-OCH₂CH₃) | Quartet (~4.3 ppm), Triplet (~1.3 ppm) | Methylene (B1212753) (-CH₂-), Methyl (-CH₃) |

| Aromatic Methyls (Ar-CH₃) | Two Singlets | Two distinct Methyl carbons |

| Amino (-NH₂) | Broad Singlet | N/A |

| Pyridine Ring | One Singlet (Aromatic CH) | Four substituted carbons, One CH carbon |

| Ester Carbonyl (-C=O) | N/A | Carbonyl carbon |

IR and MS provide complementary data essential for molecular identification.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands. The amino (N-H) group would exhibit stretching vibrations typically in the range of 3300–3500 cm⁻¹. mdpi.com A strong absorption band corresponding to the ester carbonyl (C=O) stretch would also be prominent. In related pyrimidine (B1678525) derivatives, this ester C=O stretch appears around 1741 cm⁻¹. mdpi.com Other signals would include C-H stretching from the methyl and ethyl groups, and C-N and C-O stretching vibrations.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Analysis of fragmentation patterns provides further structural confirmation. A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃), which would result in a significant [M-45]⁺ peak. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aminopyridine core of this compound contains π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms, which are expected to give rise to characteristic absorptions. The spectrum would likely display absorptions resulting from π→π* and n→π* electronic transitions. mdpi.com For example, a related compound, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, shows a maximum absorption (λmax) in methanol (B129727) at 303 nm. mdpi.com

X-ray Crystallography of this compound Derivatives

While the crystal structure of the parent compound is not described in the search results, X-ray crystallography of its derivatives provides invaluable, unambiguous proof of molecular structure and detailed information on three-dimensional arrangement and intermolecular forces in the solid state.

Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the electron density of the molecule can be generated. This technique has been successfully applied to several complex derivatives containing aminopyridine or similar heterocyclic cores. The crystallographic data for two such derivatives are presented below.

| Parameter | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate researchgate.net | Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate researchgate.net |

| Formula | C₁₃H₁₅N₃O₄S | C₁₉H₁₆N₂O₅S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | Value not specified | 15.6232 (10) |

| b (Å) | Value not specified | 15.0696 (9) |

| c (Å) | Value not specified | 15.9063 (11) |

| β (º) | Value not specified | 98.873 (2) |

| Volume (ų) | Value not specified | 3700.1 (4) |

| Z | Value not specified | 8 |

The crystal packing of molecules is governed by a variety of non-covalent intermolecular interactions. The analysis of crystal structures of aminopyridine derivatives reveals the prevalence of several key forces that stabilize the lattice.

Hydrogen Bonding: The amino group (–NH₂) is a potent hydrogen bond donor, while the ester carbonyl oxygen and pyridine nitrogen are potential acceptors. In the crystal structures of related molecules, both intramolecular and intermolecular hydrogen bonds are common. For instance, N—H···O and N—H···N hydrogen bonds are frequently observed, linking molecules into chains or more complex networks. researchgate.netresearchgate.net

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with adjacent rings. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to crystal stability. Such interactions have been noted between the benzene (B151609) and pyrazole (B372694) rings in a derivative of ethyl 5-aminopyrazole-4-carboxylate, linking hydrogen-bonded chains into layers. researchgate.net

The following table summarizes the types of intermolecular interactions observed in the crystal structures of related heterocyclic compounds.

| Interaction Type | Description | Observed in Derivatives |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Yes (N—H···O, N—H···N, N—H···Cl) researchgate.netresearchgate.netresearchgate.net |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Yes researchgate.netresearchgate.net |

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Assumed in all crystal structures |

| C-H···X Interactions | Weak hydrogen bonds involving carbon-bound hydrogens. | Yes (C—H···N, C—H···O) researchgate.net |

Conformational Analysis in the Crystalline State

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is crucial in determining its physical and chemical properties. For this compound, a derivative of the dihydropyridine (B1217469) class, understanding its solid-state conformation provides insights into its stability and potential intermolecular interactions within the crystal lattice.

The degree of puckering in the dihydropyridine ring can be influenced by the nature and position of its substituents. Computational methods such as Molecular Mechanics (MM+), semi-empirical (AM1), and ab initio calculations are often employed to predict the most stable conformation. These theoretical approaches complement experimental techniques like X-ray crystallography to provide a comprehensive understanding of the molecule's spatial arrangement. For analogous compounds, these computational studies have corroborated the flattened boat conformation as the most energetically favorable arrangement.

Chromatographic and Purity Assessment Techniques

Ensuring the purity of a chemical compound is paramount for its application in research and industry. Chromatographic techniques are powerful tools for separating and quantifying the components of a mixture, making them indispensable for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and other chemical substances. A typical HPLC method for the analysis of a compound like this compound would involve a reversed-phase column, a suitable mobile phase, and a UV detector for quantification.

Method development would focus on achieving optimal separation of the main compound from any potential impurities. This involves the careful selection of the stationary phase (e.g., a C18 column) and the mobile phase, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time) to ensure the resolution of all components.

The validation of an HPLC method is crucial to demonstrate its reliability. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions at different concentrations.

Accuracy: The closeness of the test results to the true value. This is often determined by spiking a placebo with a known amount of the compound and calculating the percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following interactive table provides an example of typical validation parameters for an HPLC method used for purity analysis:

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | 0.8% |

| LOD | - | 0.01% |

| LOQ | - | 0.03% |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis

For the detection and quantification of impurities at very low levels (trace analysis), a more sensitive technique like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is often employed. UPLC utilizes smaller particle size columns (typically <2 µm), which results in higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

When coupled with a mass spectrometer, UPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which can be used to identify unknown impurities by determining their molecular weight. This is particularly valuable for the analysis of potential genotoxic impurities, which need to be controlled at very low levels.

A UPLC-MS method for trace analysis of impurities in this compound would be developed to achieve the lowest possible detection and quantification limits. The method validation would follow similar principles to HPLC but with a focus on demonstrating sensitivity.

The following interactive table illustrates typical performance characteristics of a UPLC-MS method for trace analysis:

| Performance Characteristic | Typical Value |

| Limit of Detection (LOD) | 0.1 - 1 ppm |

| Limit of Quantification (LOQ) | 0.3 - 3 ppm |

| Linearity Range | LOQ - 20 ppm |

| Accuracy at LOQ (% Recovery) | 80% - 120% |

| Precision at LOQ (RSD) | ≤ 15% |

The use of advanced techniques like UPLC-MS is critical for ensuring the quality and safety of chemical compounds by enabling the detection and control of impurities at trace levels. researchgate.netresearchgate.netjocpr.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. However, no specific DFT studies detailing these properties for Ethyl 5-amino-4,6-dimethylnicotinate were identified.

Geometry Optimization and Vibrational Analysis

Geometry optimization calculations are performed to find the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. Subsequent vibrational analysis at this optimized geometry confirms that the structure is a true minimum and provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra. For many pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed for this purpose. rsc.org Despite the commonality of this approach, specific optimized coordinates and vibrational frequency data for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of HOMO and LUMO and the resulting HOMO-LUMO energy gap are crucial descriptors for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. A small energy gap typically suggests higher reactivity. While this analysis is standard in the computational study of novel chemical entities, specific values for the HOMO energy, LUMO energy, and the energy gap for this compound have not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, allowing for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting how a molecule will interact with other molecules and biological targets. MEP maps are generated through DFT calculations, but no such map or associated analysis for this compound could be found.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations can reveal the conformational landscape of a molecule, showing which shapes (conformers) it prefers and the energy barriers between them. This is particularly important for flexible molecules that can adopt multiple conformations. No MD simulation studies focused on the conformational analysis of this compound were identified in the literature. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A key step in QSAR is the generation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties). There are no published QSAR studies involving this compound, and therefore no specific list of chemical descriptors generated for it in this context.

Analysis of Weak Noncovalent Interactions

Weak noncovalent interactions, such as hydrogen bonds (e.g., C-H···N, C-H···O) and C-H···π interactions, are critical in determining the supramolecular structure of molecules in the solid state and their binding to biological receptors. Computational methods are often used to identify and quantify these interactions. While the structural features of this compound suggest the potential for such interactions, no specific computational or crystallographic studies analyzing them have been reported.

Reactivity and Reaction Mechanisms of Ethyl 5 Amino 4,6 Dimethylnicotinate

Mechanistic Investigations of Condensation Reactions Involving the Amino Group

The amino group at the 5-position of Ethyl 5-amino-4,6-dimethylnicotinate is a key functional group that readily participates in condensation reactions. These reactions typically involve the nucleophilic attack of the amino group on an electrophilic carbonyl carbon, followed by the elimination of a small molecule, usually water.

While specific mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, the general mechanism for condensation reactions of aminopyridines is well-established. The reaction is often catalyzed by either an acid or a base. In an acid-catalyzed mechanism, the carbonyl oxygen of the electrophile is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the lone pair of electrons on the amino nitrogen. In a base-catalyzed mechanism, the base can deprotonate the amino group, increasing its nucleophilicity.

The principal method for pyrimidine (B1678525) synthesis, for instance, involves the condensation of a β-dicarbonyl compound with an amine compound mdpi.com. This general principle can be extended to understand the condensation reactions of this compound.

Cyclization Pathways to Fused Heterocyclic Systems (e.g., pyrido[2,3-d]pyrimidines, triazolothiadiazoles)

A significant application of this compound in synthetic organic chemistry is its use as a precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These compounds are of interest due to their diverse biological activities orgchemres.orgnih.gov.

The synthesis of pyrido[2,3-d]pyrimidines from aminopyrimidine precursors generally involves the formation of the pyridine (B92270) ring onto a pre-existing pyrimidine ring, or vice versa. In the context of this compound, the pyridine ring is already present, and the reaction would involve the construction of a fused pyrimidine ring. This is typically achieved by reacting the aminonicotinate with a suitable three-carbon synthon, such as a 1,3-dicarbonyl compound or its equivalent .

The general synthetic approach involves an initial condensation reaction at the amino group, followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrido[2,3-d]pyrimidine scaffold. For example, the reaction of a 6-aminouracil with a 1,3-dicarbonyl compound can lead to the formation of a pyrido[2,3-d]pyrimidine derivative . While the specific substrates and conditions for this compound are not detailed in the provided search results, the general pathways are applicable.

The synthesis of other fused systems, such as triazolothiadiazoles, would involve reaction with reagents that can provide the necessary atoms for the triazole and thiadiazole rings. This often involves multi-step sequences starting with the functionalization of the amino group.

Kinetics and Thermodynamics of Pyridine Ring Functionalization

The electron-donating nature of the amino and methyl groups at the 4, 5, and 6 positions of the pyridine ring increases the electron density of the ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. Conversely, the electron-withdrawing character of the ethyl ester group at the 3-position deactivates the ring towards electrophilic substitution, particularly at the ortho and para positions relative to the ester.

The kinetics of reactions involving the amino group, such as acylation or alkylation, will be influenced by its nucleophilicity, which is in turn affected by the electronic effects of the other substituents on the pyridine ring. The thermodynamics of these reactions will be governed by the relative stability of the reactants and products.

Role as a Nucleophile and Electrophile in Organic Transformations

This compound can act as both a nucleophile and, under certain conditions, an electrophile.

As a Nucleophile:

The primary nucleophilic center in this compound is the nitrogen atom of the amino group, owing to its lone pair of electrons. This nucleophilicity is central to the condensation and cyclization reactions discussed earlier. The pyridine ring itself, being electron-rich due to the activating groups, can also exhibit nucleophilic character and participate in electrophilic aromatic substitution reactions, although the ester group provides some deactivation. The nucleophilicity of amines is a well-established concept in organic chemistry, with primary and secondary amines generally being good nucleophiles acs.org.

As an Electrophile:

The electrophilic character of this compound is primarily associated with the carbonyl carbon of the ethyl ester group. This carbon is electron-deficient due to the polarization of the carbon-oxygen double bond and is susceptible to attack by nucleophiles. This can lead to reactions such as hydrolysis, amidation, or transesterification of the ester group.

Furthermore, while the pyridine ring is generally electron-rich, it can be made to act as an electrophile under specific conditions, such as in nucleophilic aromatic substitution reactions if a suitable leaving group is present on the ring. However, in the case of this compound, the substituents are not typical leaving groups.

Applications As Synthetic Intermediates and Building Blocks

Precursor in the Synthesis of Biologically Relevant Heterocyclic Systems

The strategic placement of reactive sites on the ethyl 5-amino-4,6-dimethylnicotinate molecule allows for its elaboration into various fused heterocyclic systems. The amino and ester functionalities are particularly amenable to cyclization reactions, leading to the formation of novel ring systems with potential biological activities.

Pyridopyrimidine Derivatives

Pyridopyrimidines, which are formed by the fusion of pyridine (B92270) and pyrimidine (B1678525) rings, are a class of heterocyclic compounds with diverse pharmacological properties. The synthesis of pyridopyrimidine derivatives often involves the reaction of an aminopyridine precursor with a suitable cyclizing agent. For instance, aminonicotinonitrile derivatives can be reacted with reagents like N,N-dimethylformamide-dimethylacetal (DMF-DMA) or isothiocyanates to construct the pyrimidine ring.

While direct examples of the use of this compound in the synthesis of pyridopyrimidines are not extensively documented, the general reactivity of aminopyridine esters suggests its utility in this context. A plausible synthetic route would involve the reaction of this compound with a one-carbon synthon, such as formamide (B127407) or an orthoester, to construct the fused pyrimidine ring. The resulting pyridopyrimidine scaffold could then be further functionalized to generate a library of compounds for biological screening.

A general approach to synthesizing pyridopyrimidines from aminopyridine precursors is outlined in the table below, illustrating the versatility of this synthetic strategy.

| Precursor | Reagent | Product |

| 2-Aminonicotinonitrile | N,N-dimethyl-N'-phenylformimidamide | 4-Substituted Pyridopyrimidine |

| 2-Aminonicotinonitrile | Phenyl isothiocyanate | 4-Thioxo-pyridopyrimidine |

| 5-Formyl-4-amino-3-alkyl-2-oxo-pyrimidine | Ethyl cyanoacetate | 2-Amino-3-carbethoxy-pyridopyrimidine |

This table presents generalized reactions for the synthesis of pyridopyrimidines from related precursors, illustrating potential synthetic pathways for this compound.

Triazole- and Thiadiazole-Fused Nicotinate (B505614) Derivatives

The amino group of this compound is a key functional handle for the synthesis of fused triazole and thiadiazole derivatives. These heterocyclic motifs are prevalent in many biologically active compounds.

The synthesis of triazolo-fused pyridines can be achieved through various methods, often involving the diazotization of the amino group followed by cyclization with a nitrogen-containing nucleophile. Alternatively, the amino group can be converted into a hydrazine, which can then be cyclized with a suitable one-carbon source to form the triazole ring.

For the synthesis of thiadiazole-fused systems, the amino group can be reacted with reagents such as carbon disulfide and an activating agent to form an isothiocyanate, which can then undergo intramolecular cyclization. Another approach involves the reaction with thiophosgene (B130339) to form an isothiocyanate, followed by reaction with an azide (B81097) to form the thiadiazole ring. The general synthetic strategies for these fused systems are summarized below.

| Fused Heterocycle | General Synthetic Approach |

| Triazolo[1,5-a]pyridine | Cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride. |

| Triazolo[1,5-a]pyridine | PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. |

| Thiadiazolopyridine | Reaction of aminopyridine with carbon disulfide followed by cyclization. |

This table outlines common synthetic routes to triazolo- and thiadiazolopyridines, highlighting potential transformations applicable to this compound.

Other Annulated Pyridine Systems

The reactivity of this compound also lends itself to the synthesis of other annulated pyridine systems, such as thieno[2,3-b]pyridines. These fused heterocycles are of interest due to their presence in various pharmacologically active molecules. The synthesis of thieno[2,3-b]pyridines can be accomplished through the Gewald reaction, which involves the condensation of a ketone, an activated nitrile, and elemental sulfur. While not a direct application of the title compound, its structural motifs are found in precursors for such reactions.

Scaffold for Diversity-Oriented Synthesis (DOS) in Medicinal Chemistry

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate a wide range of structurally diverse small molecules from a common starting material. nih.gov The multifunctional nature of this compound makes it an ideal scaffold for DOS. The amino group, the ester, and the methyl groups can all be selectively modified to create a library of analogues with diverse physicochemical properties. nih.gov

The amino group can be acylated, alkylated, or used as a handle for the attachment of various side chains. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. The methyl groups, while less reactive, could potentially be functionalized through free-radical reactions. This multipoint modification approach allows for the systematic exploration of the chemical space around the nicotinate core, which can be invaluable in the search for new drug candidates.

Development of Chemical Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.govresearchgate.net this compound can serve as a foundational molecule for SAR studies by allowing for systematic modifications to its structure.

Systematic Chemical Modification of the Nicotinate Core and Substituents

By systematically altering the substituents on the this compound scaffold, researchers can probe the structural requirements for a desired biological effect. For example, the following modifications could be explored:

Variation of the ester group: The ethyl ester could be replaced with other alkyl or aryl esters to investigate the influence of steric bulk and lipophilicity on activity.

Modification of the amino group: The amino group could be converted to a range of amides, sulfonamides, or ureas to explore the impact of hydrogen bonding and electronic effects.

Functionalization of the methyl groups: While challenging, selective oxidation or halogenation of the methyl groups could provide further avenues for structural diversification.

The data obtained from such studies can be compiled into tables to visualize the relationship between structural changes and biological activity, guiding the design of more potent and selective compounds. An illustrative SAR table for a hypothetical series of analogues is presented below.

| Compound | R1 (at amino group) | R2 (at ester group) | Biological Activity (IC50, µM) |

| 1 | H | Ethyl | >100 |

| 2 | Acetyl | Ethyl | 50 |

| 3 | Benzoyl | Ethyl | 25 |

| 4 | H | Methyl | >100 |

| 5 | H | Isopropyl | 75 |

This is a hypothetical data table to illustrate how SAR data for analogues of this compound could be presented.

Structural Features Influencing Ligand-Target Interactions (via molecular docking and binding pose analysis)

The primary structural features of this compound that are likely to influence its interactions with protein targets include the pyridine ring, the amino group, the ethyl ester moiety, and the two methyl groups. Each of these components can participate in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are fundamental to ligand-receptor recognition.

The Role of the Pyridine and Amino Groups in Hydrogen Bonding:

The nitrogen atom within the pyridine ring and the exocyclic amino group are potential sites for hydrogen bond formation. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can act as both a hydrogen bond donor and acceptor. These interactions are critical for anchoring the ligand within the binding pocket of a target protein. For instance, in studies of aminonicotinate-based antagonists for the P2Y12 receptor, hydrogen bonding was identified as a key contributor to binding affinity. nih.gov Similarly, research on substituted pyridine derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) highlighted the importance of key residues, such as Lys661 and Asp555, in forming hydrogen bonds with the ligand. nih.govfigshare.com

Hydrophobic Interactions Driven by Methyl and Ethyl Groups:

Electrostatic and Steric Influences:

The distribution of electron density within the molecule, influenced by the electronegative nitrogen and oxygen atoms, can lead to electrostatic interactions with charged or polar residues in the target protein. The size and shape of the molecule, dictated by the arrangement of its constituent groups, will also have a significant steric influence on how it fits into a binding pocket. The presence of bulky groups can either enhance binding by occupying a specific sub-pocket or hinder it due to steric clashes.

Insights from Molecular Docking of Related Compounds:

To illustrate these principles, the following table summarizes findings from molecular docking studies on compounds with similar structural motifs to this compound.

| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions | Reference |

| 6-Aminonicotinate Derivatives | P2Y12 | Val102, Tyr105, Tyr109, His187, Val190, Asn191, Phe252, His253, Arg256, Tyr259, Thr260, Val279, Lys280 | Hydrophobic, Hydrogen Bonding | nih.gov |

| Substituted Pyridine Derivatives | LSD1 | Lys661, Asp555, Trp695, Tyr761 | Hydrogen Bonding, Electrostatic | nih.govfigshare.com |

| Nicotinic Acid Derivatives | Escherichia coli Nitroreductase | LYS74, LYS14, GLU165, THR41, ARG121, ASN117, PHE124, ASN42, GLU102 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| Pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | - | (Binding Energies: -7.4 to -7.9 kcal/mol) | nih.gov |

These examples demonstrate a consistent pattern where amino and pyridine functionalities are key to forming specific hydrogen bonds, while alkyl and aryl substituents contribute to binding through hydrophobic interactions. The binding energies observed for pyrimidine derivatives with CDK2 further underscore the potential for such heterocyclic compounds to exhibit significant affinity for protein targets. nih.gov

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of Ethyl 5-amino-4,6-dimethylnicotinate?

- Answer : The compound (CAS 90873-35-1) has the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . Its structure includes a nicotinate core with ester (ethoxycarbonyl), amino (-NH₂), and methyl (-CH₃) substituents at positions 5, 4, and 6, respectively. The InChI string (

1S/C10H14N2O2/c1-4-14-10(13)8-5-12-7(3)9(11)6(8)2/h5H,4,11H2,1-3H3) confirms stereochemical details . Key properties include solubility in polar aprotic solvents (e.g., DMSO, ethanol) and potential hydrogen-bonding interactions due to the amino group.

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Answer : Synthesis often involves:

-

Stepwise functionalization : Starting from nicotinic acid derivatives, introducing methyl groups via Friedel-Crafts alkylation, followed by amination and esterification.

-

Catalysts : Triethylamine or KOH are used to facilitate esterification and deprotonation steps .

-

Solvent systems : Ethanol/water mixtures (1:1) are common for crystallization, as seen in analogous nicotinate syntheses .

-

Example protocol : Reaction of malononitrile with precursor esters under mild conditions (room temperature, 3 hours) to yield crystalline products .

Method Catalysts Solvent Yield (Typical) Reference Stepwise alkylation KOH Ethanol 60-75% Malononitrile condensation None EtOH/H₂O 80-85%

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl protons at δ 2.1–2.3 ppm, amino protons at δ 5.5–6.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (observed m/z: 194.23) .

- Infrared (IR) spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (ester C=O) .

- X-ray crystallography : For definitive structural confirmation, if single crystals are obtained .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Answer :

- Catalyst screening : Test alternatives like DMAP (4-dimethylaminopyridine) for esterification efficiency .

- Temperature control : Lower temperatures (e.g., 0–5°C) during amination steps to minimize side reactions .

- Solvent polarity : Replace ethanol with acetonitrile to enhance solubility of intermediates .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?

- Answer :

- Validation of computational models : Compare DFT-calculated NMR shifts with experimental data to identify errors in basis sets or solvation models .

- Error analysis : Quantify uncertainties in experimental measurements (e.g., ±0.1 ppm for NMR) and computational approximations .

- Method triangulation : Cross-check results using multiple techniques (e.g., XRD for bond lengths vs. DFT-optimized geometries) .

Q. How does the substitution pattern on the nicotinate ring influence the compound’s physicochemical and biological properties?

- Answer :

-

Methyl groups : Enhance lipophilicity (logP increases by ~0.5 per methyl), improving membrane permeability .

-

Amino group : Enables hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in structurally similar nicotinamide antivirals .

-

Comparative SAR : Analogues with chloro or cyano substituents (e.g., Ethyl 4,6-dichloro-5-methylnicotinate) show reduced solubility but higher metabolic stability .

Substituent Position Effect on logP Bioactivity Trend -CH₃ 4,6 +0.5 Increased CNS penetration -NH₂ 5 -0.2 Enhanced enzyme inhibition -Cl 4,6 +1.0 Higher metabolic stability

Q. What are the critical considerations for ensuring reproducibility in multi-step syntheses involving this compound?

- Answer :

- Documentation : Record exact stoichiometry, solvent batches, and catalyst sources to identify variability .

- Intermediate characterization : Validate purity at each step via TLC or HPLC to prevent carryover impurities .

- Replication : Independent replication by a second researcher to confirm yields and spectral data .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.